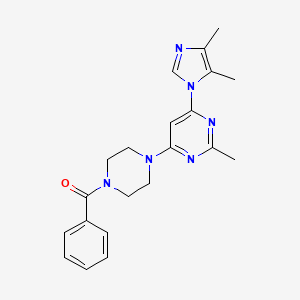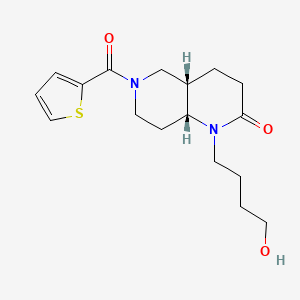![molecular formula C15H17NO4S B5334801 2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide](/img/structure/B5334801.png)
2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dihydroxy-N-[3-hydroxy-2-(2-thienylmethyl)propyl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, THPDB, and it has been found to have several interesting properties that make it a promising candidate for further study.
作用機序
The mechanism of action of THPDB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the body. This compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor and the adenosine A2A receptor. It has also been found to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
THPDB has been found to have several biochemical and physiological effects, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. This compound has been found to have neuroprotective effects, and it has also been shown to have anti-inflammatory and antioxidant properties. THPDB has also been found to have effects on the cardiovascular system, including its ability to regulate blood pressure and to improve cardiac function.
実験室実験の利点と制限
THPDB has several advantages for use in lab experiments, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. This compound is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to the use of THPDB in lab experiments, including its potential toxicity and the need for further study to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving THPDB, including its potential use in the development of new drugs and therapies. This compound has been found to have several interesting properties, including its ability to modulate the function of certain receptors and to inhibit the activity of certain enzymes. Further research is needed to fully understand the mechanism of action of THPDB and to explore its potential applications in scientific research. Some possible future directions for research involving THPDB include the development of new drugs for the treatment of neurological disorders, the study of its effects on the immune system, and the investigation of its potential as a therapeutic agent for cardiovascular disease.
合成法
The synthesis of THPDB involves several steps, including the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxy-2-(2-thienylmethyl)propan-1-ol to form the desired product. The synthesis of THPDB has been described in detail in several research papers, and it is a well-established method for producing this compound.
科学的研究の応用
THPDB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to have several interesting properties, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors in the body. These properties make THPDB a promising candidate for further study, particularly in the development of new drugs and therapies.
特性
IUPAC Name |
2,6-dihydroxy-N-[2-(hydroxymethyl)-3-thiophen-2-ylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-9-10(7-11-3-2-6-21-11)8-16-15(20)14-12(18)4-1-5-13(14)19/h1-6,10,17-19H,7-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCGUMFNQTELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NCC(CC2=CC=CS2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)

![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334744.png)

![6-bromo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334759.png)

![4-({3-[(3-ethyl-4-methylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5334766.png)
![7-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334780.png)

![2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5334789.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5334792.png)

![N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B5334822.png)
